molecular formula C19H25NO3S2 B2735570 2,4,5-trimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide CAS No. 2309799-58-2

2,4,5-trimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Cat. No.: B2735570
CAS No.: 2309799-58-2
M. Wt: 379.53
InChI Key: LENGTLKVYQPAPN-UHFFFAOYSA-N
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Description

2,4,5-Trimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a 2,4,5-trimethyl-substituted benzene ring linked to a tetrahydro-2H-pyran scaffold via a methylene bridge. The tetrahydro-2H-pyran moiety is further substituted with a thiophen-3-yl group at the 4-position.

Properties

IUPAC Name

2,4,5-trimethyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3S2/c1-14-10-16(3)18(11-15(14)2)25(21,22)20-13-19(5-7-23-8-6-19)17-4-9-24-12-17/h4,9-12,20H,5-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENGTLKVYQPAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCOCC2)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,4,5-trimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a novel sulfonamide derivative that has attracted attention due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H23N1O2SC_{17}H_{23}N_{1}O_{2}S, with a molecular weight of approximately 315.44 g/mol. The compound features a benzenesulfonamide moiety linked to a thiophenyl-tetrahydropyran structure, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that sulfonamide derivatives possess a wide range of biological activities, including:

  • Antimicrobial : Many sulfonamides are known for their antibacterial properties.
  • Antitumor : Certain derivatives have shown promise in inhibiting tumor growth.
  • Anti-inflammatory : Compounds in this class often exhibit anti-inflammatory effects.

Antimicrobial Activity

A study on related thiophene-containing sulfonamides demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the inhibition of dihydropteroate synthase, a key enzyme in folate biosynthesis, which is crucial for bacterial growth.

Antitumor Activity

In vitro studies have indicated that compounds similar to this compound can inhibit the proliferation of cancer cells. For instance, derivatives with similar structural features were found to inhibit the activity of protein kinases involved in cancer cell signaling pathways.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides can be significantly influenced by their structural components. Key factors affecting their activity include:

  • Substituents on the benzene ring : Methyl groups at positions 2, 4, and 5 enhance lipophilicity and biological activity.
  • Thiophene ring : The presence of the thiophene moiety has been associated with increased antimicrobial potency.
  • Tetrahydropyran linkage : This structural element may improve solubility and bioavailability.

Case Studies

  • Antibacterial Evaluation : A series of experiments were conducted where various sulfonamide derivatives were tested against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
    CompoundMIC (μg/mL)Target Bacteria
    2,4,5-trimethyl-N-(...)8S. aureus
    Standard Antibiotic4E. coli
  • Antitumor Screening : In vitro assays using cancer cell lines (e.g., A549 for lung cancer) showed that the compound reduced cell viability significantly at concentrations above 10 μM.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substitution patterns on the benzene ring, tetrahydro-2H-pyran scaffold, or thiophene positioning. Below is a detailed comparison with key analogs:

2-Methoxy-4,5-dimethyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide (CAS: 1203186-73-5)

  • Structural Differences :
    • Benzene Ring : Methoxy group at the 2-position and methyl groups at 4,5-positions (vs. 2,4,5-trimethyl in the target compound).
    • Thiophene Position : Thiophen-2-yl (vs. thiophen-3-yl in the target compound).
  • Implications: The methoxy group increases electron density on the benzene ring, enhancing hydrogen-bond acceptor capacity compared to the purely alkyl-substituted target compound.

tert-Butyl ((4-((2-Chloro-5-iodopyrimidin-4-yl)amino)tetrahydro-2H-pyran-4-yl)methyl)carbamate (Patent Example)

  • Structural Differences :
    • Core Scaffold : Pyrimidine ring substituted with chlorine and iodine (vs. benzene sulfonamide in the target compound).
    • Functional Groups : Carbamate-protected amine (vs. sulfonamide in the target compound).
  • Implications :
    • The pyrimidine core introduces nitrogen-rich heteroaromaticity, favoring interactions with nucleotide-binding proteins.
    • The carbamate group offers hydrolytic stability during synthesis but requires deprotection for biological activity, unlike the directly bioactive sulfonamide group .

3-((((2R,3R,4R,5R)-2-((bis(4-Methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-Butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-Dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)-yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile

  • Structural Differences: Backbone: Modified ribose sugar with a pyrimidinone-thioether (vs. tetrahydro-2H-pyran-thiophene in the target compound). Functional Groups: Phosphoramidite and silyl-protected hydroxyl groups (vs. sulfonamide and methyl groups).
  • The thioether linkage may enhance metabolic stability compared to the sulfonamide group .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Key Functional Groups
2,4,5-Trimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide ~407.5 3.2 ~0.15 (PBS) Sulfonamide, trimethylbenzene
2-Methoxy-4,5-dimethyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide ~423.5 2.8 ~0.25 (PBS) Methoxy, sulfonamide
tert-Butyl ((4-((2-chloro-5-iodopyrimidin-4-yl)amino)tetrahydro-2H-pyran-4-yl)methyl)carbamate ~468.3 4.1 ~0.05 (DMSO) Carbamate, pyrimidine
3-...phosphino)propanenitrile ~927.1 6.5 <0.01 (Water) Phosphoramidite, thioether

Research Findings and Trends

  • Substituent Effects :
    • Methoxy vs. Methyl : Methoxy-substituted analogs exhibit improved aqueous solubility but reduced lipophilicity, impacting membrane permeability .
    • Thiophene Position : Thiophen-3-yl substitution may enhance π-stacking in hydrophobic binding pockets compared to thiophen-2-yl derivatives.
  • Synthetic Complexity :
    • Carbamate-protected intermediates (e.g., ) require multi-step deprotection, whereas sulfonamides are typically synthesized in fewer steps.
  • Biological Relevance :
    • Sulfonamide-containing compounds (target and CAS:1203186-73-5) are prioritized for protease inhibition studies, while pyrimidine derivatives () are explored for kinase targeting.

Q & A

Q. Basic Research Focus

  • Key Steps :
    • Intermediate Preparation : Synthesize tetrahydro-2H-pyran and thiophene derivatives separately before coupling (e.g., via nucleophilic substitution or cross-coupling reactions) .
    • Sulfonamide Formation : React the tetrahydro-2H-pyran-thiophene intermediate with 2,4,5-trimethylbenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane) .
  • Critical Parameters :
    • Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions .
    • Solvent Choice : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .
    • Catalysts : Use organometallic catalysts (e.g., Pd-based) for cross-coupling steps involving thiophene .
  • Yield Optimization : Monitor reaction progress via TLC/HPLC and employ column chromatography for purification .

How can advanced spectroscopic techniques (e.g., NMR, HPLC) be utilized to characterize the compound’s structural integrity and purity?

Q. Basic Research Focus

  • 1H/13C NMR :
    • Identify proton environments (e.g., methyl groups at 2,4,5-positions on benzene, thiophene protons at δ 6.8–7.2 ppm) .
    • Confirm stereochemistry of the tetrahydro-2H-pyran ring using NOESY .
  • HPLC :
    • Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% threshold) .
    • Mobile phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
  • Mass Spectrometry :
    • High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns .

What experimental strategies are recommended for investigating the compound’s interactions with biological targets, such as enzymes or receptors?

Q. Advanced Research Focus

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET) .
    • Receptor Binding : Radioligand displacement assays (e.g., with 3H-labeled competitors) to determine IC50 values .
  • Structural Biology :
    • Co-crystallize the compound with target proteins (e.g., using hanging-drop vapor diffusion) for X-ray diffraction analysis .
  • Computational Docking :
    • Perform molecular dynamics simulations (e.g., with AutoDock Vina) to predict binding poses and affinity .

How can computational modeling and X-ray crystallography be integrated to resolve contradictions in the compound’s proposed 3D conformation?

Q. Advanced Research Focus

  • Contradiction Scenario : Discrepancies between predicted (DFT-optimized) and experimental (X-ray) bond angles in the tetrahydro-2H-pyran ring.
  • Resolution Strategy :
    • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: ethyl acetate/hexane) and refine structures using SHELX .
    • DFT Calculations : Compare B3LYP/6-31G(d)-optimized geometries with crystallographic data to identify steric or electronic mismatches .
  • Validation : Overlay computational and experimental structures using software like PyMOL to assess root-mean-square deviation (RMSD) .

What methodologies are effective in assessing the environmental persistence and ecotoxicological impact of this compound?

Q. Advanced Research Focus

  • Environmental Fate Studies :
    • Hydrolysis/Photolysis : Expose the compound to UV light (λ = 254 nm) and aqueous buffers (pH 4–9) to measure degradation half-lives .
    • Soil Sorption : Use batch equilibrium tests (e.g., OECD Guideline 106) to determine Koc values .
  • Ecotoxicology :
    • Aquatic Toxicity : Perform acute toxicity assays with Daphnia magna (48-hour EC50) .
    • Bioaccumulation : Measure logP values via shake-flask method and predict BCF using EPI Suite .

How can researchers address discrepancies in reported biological activity data across different experimental models?

Q. Advanced Research Focus

  • Case Example : Conflicting IC50 values in cancer cell lines vs. primary cell assays.
  • Methodological Adjustments :
    • Cell Line Validation : Authenticate cell lines via STR profiling and control for passage number .
    • Assay Conditions : Standardize serum concentration (e.g., 10% FBS), incubation time (72 hours), and DMSO controls (<0.1%) .
  • Data Normalization : Use Z-factor analysis to quantify assay robustness and minimize false positives .

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